molecular formula C13H24O4SSi B14395429 Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid CAS No. 89902-45-4

Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid

Cat. No.: B14395429
CAS No.: 89902-45-4
M. Wt: 304.48 g/mol
InChI Key: TUJWDUORIVAMNQ-UHFFFAOYSA-N
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Description

Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is a compound that combines the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid typically involves the reaction of tert-butyl-hydroxy-dimethylsilane with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The compound interacts with molecular targets through covalent bonding, forming stable intermediates that can be selectively deprotected under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is unique due to its dual functionality, combining the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

89902-45-4

Molecular Formula

C13H24O4SSi

Molecular Weight

304.48 g/mol

IUPAC Name

tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H16OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)8(4,5)7/h2-5H,1H3,(H,8,9,10);7H,1-5H3

InChI Key

TUJWDUORIVAMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)[Si](C)(C)O

Origin of Product

United States

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